molecular formula C10H12FN3O2 B1301882 1-(4-Fluoro-2-nitrophenyl)piperazine CAS No. 243128-46-3

1-(4-Fluoro-2-nitrophenyl)piperazine

Cat. No. B1301882
M. Wt: 225.22 g/mol
InChI Key: ZPYLKZRKXDCEQI-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluoro-2-nitrophenyl)piperazine is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential medicinal properties. Piperazine derivatives are known to play a significant role in medicinal chemistry due to their biological activities, including antimicrobial and cerebral vasodilator effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the formation of substituted piperazine rings through various chemical reactions. For instance, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and characterized by IR and 1H NMR spectroscopy . Similarly, metabolites related to 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, were synthesized to confirm their structures . Another study reported the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, highlighting the importance of spectral analysis in characterizing these compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing a protonated piperazine N4 atom and a nearly planar benzimidazole ring . Another study described the crystal structure of 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, which showed a non-planar butadiene unit and a chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The rapid synthesis of N,N'-disubstituted piperazines, for example, involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, which has been applied to the preparation of 1-(4-[18F]fluorophenyl)piperazine for positron emission tomography studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as thermal stability and intermolecular interactions, are crucial for their potential applications. Thermal and crystallographic studies of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine revealed several stabilizing intermolecular interactions within the crystal lattice . Additionally, the synthesis of organic-inorganic hybrid materials using 1-(2-fluorophenyl)piperazine cations demonstrated the importance of hydrogen bonding contacts in forming three-dimensional networks .

Scientific Research Applications

Thermal and Crystallographic Studies

A study focused on the synthesis and crystallographic analysis of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(Prop-2-yn-1-yl)piperazine. The research detailed the successful growth of single crystals, characterizations using FTIR, NMR, and X-ray crystallography, revealing a monoclinic structure. The study also explored intermolecular interactions within the crystal lattice, providing insights into its thermal stability through TG–DTA and DSC analyses (Awasthi et al., 2014).

Synthesis for Pharmaceutical Applications

Flunarizine, a drug belonging to calcium channel blockers, was synthesized using a related piperazine derivative. The process involved regioselective metal-catalyzed amination and highlighted the compound's vasodilating effect and antihistamine activity. This synthesis showcases the chemical versatility and potential pharmaceutical applications of fluoro-nitrophenyl piperazine derivatives (Shakhmaev et al., 2016).

Antimicrobial and Anti-TMV Activities

Research into norfloxacin derivatives, synthesized from a fluoro-nitrophenyl piperazine derivative, demonstrated significant antimicrobial activities. These derivatives were tested against various microbial strains, showcasing their potential as effective antimicrobial agents. Additionally, some compounds displayed anti-TMV (Tobacco mosaic virus) activities, highlighting their broad biological applicability (Menteşe et al., 2013).

Novel Urea and Thiourea Derivatives

A study on new urea and thiourea derivatives of piperazine, doped with Febuxostat, explored their synthesis and biological activities, including anti-TMV and antimicrobial effects. This research underscores the chemical adaptability of fluoro-nitrophenyl piperazine derivatives in creating compounds with potential bioactive properties (Reddy et al., 2013).

Conformational and Structural Analysis

The structural and conformational attributes of a closely related compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, were examined. This study utilized X-ray crystallography to determine the crystal structure, offering a deep dive into the molecular configuration and stability of such compounds (Deniz & Ibiş, 2009).

Safety And Hazards

The safety information for 1-(4-Fluoro-2-nitrophenyl)piperazine includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLKZRKXDCEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372058
Record name 1-(4-fluoro-2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperazine

CAS RN

243128-46-3
Record name 1-(4-fluoro-2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-acetyl-4-(4-fluoro-2-nitrophenyl)piperazine (10 g) was added 1.2N hydrochloric acid (190 ml) and the mixture was refluxed under heating for 17 hr. The reaction mixture was made alkaline (pH 12) with an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a red oil. The oil was crystallized from ethyl acetate-isopropyl ether-hexane to give the title compound (5.6 g) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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